molecular formula C27H21N3O5 B048604 k-252a CAS No. 97161-97-2

k-252a

Cat. No.: B048604
CAS No.: 97161-97-2
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-CYBHFKQVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: K-252a can be synthesized from K-252b through a methylation process. The water-insoluble this compound present in the cell mass is converted to the water-soluble K-252b sodium salt in an alkaline solution. The obtained K-252b is then methylated with dimethyl sulfate in the presence of potassium carbonate in dimethylacetamide .

Industrial Production Methods: The industrial production of this compound involves fermentation of the bacterium Nocardiopsis sp. The fermentation broth is processed to isolate K-252b, which is then methylated to produce this compound. This method has been used to manufacture significant quantities of this compound from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: K-252a undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the efflux of citrate in soybean roots when exposed to aluminum stress .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives.

Properties

CAS No.

97161-97-2

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1

InChI Key

KOZFSFOOLUUIGY-CYBHFKQVSA-N

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Isomeric SMILES

C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Pictograms

Irritant

Synonyms

k252; (9S,10R,12R)-2,3,9,10,11,12-HEXAHYDRO-10-HYDROXY-9-METHYL-1-OXO-9,12-EPOXY-1H-DIINDOLO[1,2,3-FG:3',2',1'-KL]PYRROLO[3,4-I][1,6]BENZODIAZOCINE-10-CARBOXYLIC ACID METHYL ESTER; K-252A; K-252A, NOCARDIOPSIS SP; PROTEIN KINASE INHIBITOR; PROTEIN KINA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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